2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride
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Overview
Description
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that features a unique combination of a hydroxy group, a propanoic acid moiety, and an imidazole ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups attached.
Scientific Research Applications
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A related compound with similar structural features but lacking the hydroxy group.
Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.
Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.
Uniqueness
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Overview
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride, with the CAS number 2228364-65-4, is a compound characterized by its unique structural features, including a hydroxy group and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Molecular Formula : C7H11ClN2O3
- Molecular Weight : 206.63 g/mol
- IUPAC Name : 2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid hydrochloride
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various monomeric alkaloids, it was noted that compounds with similar structural features demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | S. aureus | 0.025 |
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | E. coli | 0.0195 |
Anti-inflammatory Effects
The compound's hydroxy group may contribute to its anti-inflammatory properties, making it a candidate for further research in therapeutic applications. Studies on related imidazole derivatives have shown that modifications to the imidazole ring can enhance anti-inflammatory activity, suggesting that similar modifications to this compound could yield beneficial results .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antibacterial Activity : In one study, derivatives of imidazole were tested for their ability to inhibit bacterial growth. The results indicated that compounds with electron-donating groups on the imidazole ring significantly enhanced antibacterial activity .
- Antifungal Activity : Another study highlighted the antifungal properties of related compounds against Candida albicans, with MIC values indicating strong inhibitory effects . This suggests potential applications in treating fungal infections.
- Metabolic Pathway Interactions : Preliminary studies suggest that this compound may interact with metabolic pathways related to inflammation and infection response, warranting further investigation into its biochemical mechanisms .
Properties
IUPAC Name |
2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-9-3-5(8-4-9)2-6(10)7(11)12;/h3-4,6,10H,2H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXFJZEVYVFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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